molecular formula C8H13N3OS B12000032 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one CAS No. 3120-51-2

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one

Katalognummer: B12000032
CAS-Nummer: 3120-51-2
Molekulargewicht: 199.28 g/mol
InChI-Schlüssel: AZYPFBHBVLBWIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of an amino group, two ethyl groups, and a thioxo group attached to a dihydropyrimidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, yielding dihydropyrimidinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group and amino group play crucial roles in these interactions, forming hydrogen bonds or covalent bonds with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-1,3-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one
  • 6-Amino-1,3-diethyl-2-oxo-2,3-dihydropyrimidin-4(1h)-one
  • 6-Amino-1,3-dipropyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one

Uniqueness

6-Amino-1,3-diethyl-2-thioxo-2,3-dihydropyrimidin-4(1h)-one is unique due to the presence of both ethyl groups and the thioxo group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

3120-51-2

Molekularformel

C8H13N3OS

Molekulargewicht

199.28 g/mol

IUPAC-Name

6-amino-1,3-diethyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C8H13N3OS/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3

InChI-Schlüssel

AZYPFBHBVLBWIA-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=CC(=O)N(C1=S)CC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.